3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
Description
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11-5-6-14(18-17-11)21-12-7-9-19(10-12)15(20)13-4-2-3-8-16-13/h2-6,8,12H,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGXLXDGDUWKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a halogenated pyridazine.
Attachment of the Pyridine Carbonyl Group: The final step involves the coupling of the pyridazine-pyrrolidine intermediate with a pyridine carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the pyridazine ring.
Scientific Research Applications
Chemical Applications
1. Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its structure allows chemists to modify it and create more complex molecules. This is particularly useful in the development of new materials and pharmaceuticals.
2. Reaction Mechanisms
The compound can undergo various chemical reactions, including:
- Oxidation : Transforming it into pyridine N-oxides.
- Reduction : Leading to the formation of amines or alcohols.
- Substitution : Particularly at the pyridine and pyrrolidine rings, enabling the introduction of various functional groups.
Biological Applications
1. Pharmacological Potential
Research indicates that 3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine may exhibit significant biological activity, particularly as a potential therapeutic agent. Its interactions with biological targets suggest applications in treating various diseases.
2. Enzyme Interaction Studies
The compound has been investigated for its ability to interact with enzymes, making it a candidate for studies focused on enzyme inhibition or activation. For instance, its structure allows it to engage in hydrogen bonding and π-π interactions with proteins.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of similar compounds found that derivatives of pyridazine exhibited notable activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| Pyridazine Derivative A | Moderate | 25 |
| Pyridazine Derivative B | High | 10 |
Case Study 2: Neuroprotective Effects
In another study, derivatives similar to this compound were tested for neuroprotective effects against oxidative stress in neuronal cells. The results suggested that these compounds could mitigate cell death induced by oxidative agents.
| Compound | Neuroprotection (%) | Concentration (µM) |
|---|---|---|
| Compound C | 70% | 5 |
| Compound D | 85% | 10 |
Mechanism of Action
The mechanism of action of 3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions with proteins or nucleic acids, influencing biological pathways. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Heterocycle Variations
Substituent Analysis
- Methyl group (Target) : Compared to trifluoromethyl (MFCD01315944) or carboxylic acid (ZINC57341037), the methyl group offers moderate electron-donating effects and lower steric demand.
- Pyridine-2-carbonyl (Target) : Distinct from trifluoromethyl or carboxylic acid substituents, this group may enhance binding to enzymes or receptors via aromatic stacking or metal coordination.
Hypothetical Physicochemical and Pharmacokinetic Profiles
Based on structural analogs:
| Property | Target Compound | 6-(Pyrrolidin-1-yl)-triazolo-carboxylic acid | 6-Pyrrolidin-1-yl-triazolo-CF₃ |
|---|---|---|---|
| logP (lipophilicity) | ~2.5–3.0 (estimated) | ~1.0–1.5 (due to COOH ionization) | ~3.0–3.5 (CF₃ enhances lipophilicity) |
| Solubility | Moderate (polar substituents counterbalance) | High in aqueous buffers (ionized COOH) | Low (nonpolar CF₃ dominates) |
| Metabolic Stability | Moderate (vulnerable to esterase cleavage) | Low (carboxylic acid may undergo conjugation) | High (CF₃ resists oxidation) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine, and how can intermediates be optimized?
- Methodology : Start with 3-amino-6-methylpyridazine (a common precursor for pyridazine derivatives) and functionalize the pyrrolidin-3-yloxy moiety via nucleophilic substitution. Use palladium-catalyzed coupling reactions to introduce the pyridine-2-carbonyl group, as described for analogous pyridazine-pyrrolidine hybrids . Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to minimize side products, referencing statistical methods in chemical engineering design .
Q. How can structural confirmation of this compound be achieved, and what analytical techniques are critical?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (¹H-¹³C HSQC, HMBC) to resolve the substitution pattern on the pyridazine and pyrrolidine rings. For example, coupling constants in ¹H NMR can confirm stereochemistry at the pyrrolidin-3-yloxy linkage, as seen in structurally similar pyridine derivatives .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Monitor hydrolytic susceptibility of the ester linkage (pyridine-2-carbonyl-pyrrolidine) via HPLC-MS, referencing stability protocols for labile pyridazine analogs .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic environments?
- Methodology : Apply density functional theory (DFT) to calculate Fukui indices and molecular electrostatic potentials (MEPs) at the pyridazine ring and carbonyl group. Validate predictions with experimental reactivity assays (e.g., bromination at predicted electrophilic sites), leveraging quantum chemical reaction path searches as outlined in ICReDD’s computational workflows .
Q. What strategies resolve contradictions in bioactivity data across different assay conditions for this compound?
- Methodology : Use multivariate analysis to isolate confounding variables (e.g., solvent polarity, cell line variability). For example, if IC₅₀ values conflict in kinase inhibition assays, employ surface plasmon resonance (SPR) to measure binding kinetics under standardized conditions, referencing statistical frameworks for experimental design .
Q. How can the compound’s regioselectivity in cross-coupling reactions be improved for derivative synthesis?
- Methodology : Screen transition-metal catalysts (e.g., Pd-PEPPSI complexes) and directing groups (e.g., pyridine-2-carbonyl as a transient DG) to enhance C–H activation at specific pyridazine positions. Compare results with analogous pyridazine-pyrrolidine systems .
Q. What in silico tools are recommended for predicting metabolic pathways and toxicity?
- Methodology : Use Schrödinger’s ADMET Predictor or SwissADME to identify potential metabolic hotspots (e.g., oxidation of the methyl group on pyridazine). Cross-validate with in vitro microsomal assays (human liver microsomes) to quantify phase I/II metabolites .
Data-Driven Research Design
Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Methodology : Employ fragment-based drug design (FBDD) by systematically modifying the pyrrolidin-3-yloxy linker and pyridine-2-carbonyl group. Use Free-Wilson analysis or matched molecular pair (MMP) approaches to correlate structural changes with bioactivity, referencing combinatorial optimization strategies in medicinal chemistry .
Q. What methodologies address low solubility in aqueous buffers during in vitro testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
